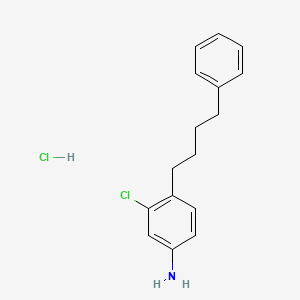
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom and a phenylbutyl group, making it a unique derivative of aniline. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-phenylbutyl)aniline typically involves several steps:
Nitration of Benzene: The initial step often involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline.
Chlorination: The aniline is chlorinated to introduce the chlorine atom at the desired position.
Alkylation: The final step involves the alkylation of the chlorinated aniline with a phenylbutyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylbutyl group can enhance lipophilicity, allowing the compound to interact more effectively with hydrophobic sites in proteins or cell membranes. The chlorine atom can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroaniline: A simpler derivative with only a chlorine substituent.
4-Phenylbutylaniline: Lacks the chlorine atom but has the phenylbutyl group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
- The combination of a chlorine atom and a phenylbutyl group makes 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other aniline derivatives.
Propriétés
Numéro CAS |
15866-75-8 |
|---|---|
Formule moléculaire |
C16H19Cl2N |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
3-chloro-4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-16-12-15(18)11-10-14(16)9-5-4-8-13-6-2-1-3-7-13;/h1-3,6-7,10-12H,4-5,8-9,18H2;1H |
Clé InChI |
PZWVDYBVINJVOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=C(C=C(C=C2)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
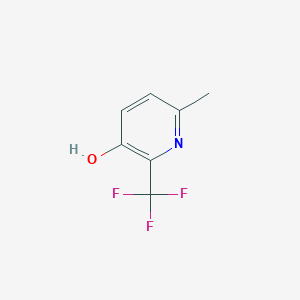
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

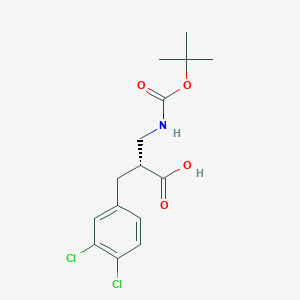


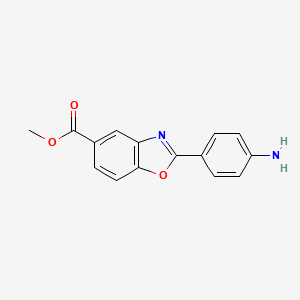
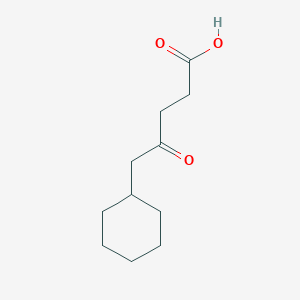
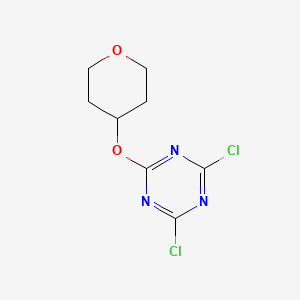

![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)

